molecular formula C15H19BrF3N3O B2972213 1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol CAS No. 2379971-82-9

1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol

Cat. No.: B2972213
CAS No.: 2379971-82-9
M. Wt: 394.236
InChI Key: UDWXOTHJLVEUDN-UHFFFAOYSA-N
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Description

1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperidine ring, and a pyrrolidin-3-ol moiety

Preparation Methods

The synthesis of 1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF3N3O/c16-13-7-10(15(17,18)19)8-20-14(13)21-4-1-11(2-5-21)22-6-3-12(23)9-22/h7-8,11-12,23H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWXOTHJLVEUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=C(C=C(C=N3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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